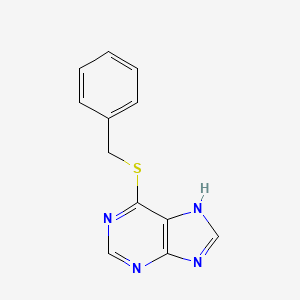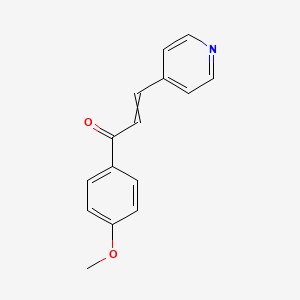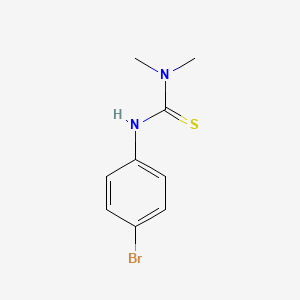![molecular formula C23H23BrN4O4 B3063638 carbamic acid, [(1S)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, phenylmethyl ester CAS No. 744198-17-2](/img/structure/B3063638.png)
carbamic acid, [(1S)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
PMID26560530-Compound-18 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID26560530-Compound-18 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of stilbenes.
Biology: It has been shown to improve glucose tolerance in a hepatocyte TGR5-dependent manner in mice.
Medicine: It is being investigated for its potential therapeutic applications in the regulation of glucose homeostasis and other metabolic processes.
Industry: It may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID26560530-Compound-18 involves its interaction with specific molecular targets and pathways. One of the key targets is the bile acid receptor TGR5, which plays a crucial role in glucose homeostasis . By activating TGR5, PMID26560530-Compound-18 enhances glucose regulation and improves metabolic homeostasis. The exact molecular pathways involved in this process are still being studied.
Comparison with Similar Compounds
Properties
CAS No. |
744198-17-2 |
|---|---|
Molecular Formula |
C23H23BrN4O4 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H23BrN4O4/c24-21-11-17(32-28-21)13-26-22(29)20(10-16-12-25-19-9-5-4-8-18(16)19)27-23(30)31-14-15-6-2-1-3-7-15/h1-9,12,17,20,25H,10-11,13-14H2,(H,26,29)(H,27,30)/t17?,20-/m0/s1 |
InChI Key |
MAQVWGRATZCTBU-OZBJMMHXSA-N |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/new.no-structure.jpg)

